3-amino-3-benzyldihydrofuran-2(3H)-one
Description
3,3-Disubstituted dihydrofuran-2(3H)-ones are a class of heterocyclic compounds characterized by a five-membered lactone ring with two substituents at the 3-position. These compounds are recognized as critical scaffolds in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic intermediates .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-3-benzyloxolan-2-one |
InChI |
InChI=1S/C11H13NO2/c12-11(6-7-14-10(11)13)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
LURSYXZGYLPKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Substituent Effects on Reactivity and Bioactivity
- Amino vs.
- Benzyl vs. Benzylidene : The benzyl substituent in the target compound likely improves lipophilicity, aiding membrane permeability in drug candidates. In contrast, the conjugated benzylidene group in (3E)-3-benzylidenedihydrofuran-2(3H)-one introduces planarity, affecting π-π interactions in binding sites .
- Chiral Centers : The (R)-butyl substituent in (R)-3-butyldihydrofuran-2(3H)-one highlights the role of stereochemistry in biological activity, a factor that may also apply to the target compound if chirality exists at the 3-position .
Research Findings and Implications
- Bioactivity Potential: The amino-benzyl substitution in the target compound may synergize hydrogen-bonding (via -NH₂) and hydrophobic interactions (via benzyl), enhancing binding to enzymes or receptors. This dual functionality is absent in analogs like 3-acetyldihydrofuran-2(3H)-one .
- Safety Considerations: While 3-aminodihydrofuran-2(3H)-one requires precautions for inhalation and skin contact , the benzyl group in the target compound could alter toxicity profiles, necessitating dedicated studies.
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